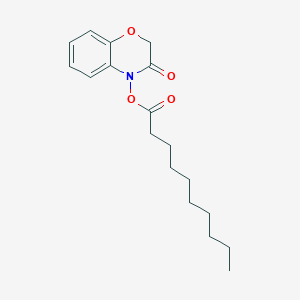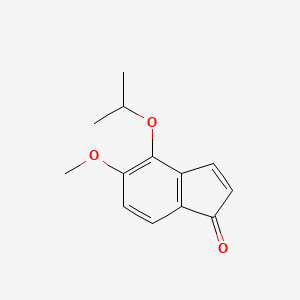![molecular formula C19H22N2O5 B14179496 (2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine CAS No. 920798-93-2](/img/structure/B14179496.png)
(2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethoxybenzyl chloride and 4-nitrobenzaldehyde.
Formation of Intermediate: The initial step involves the reaction of 2,4-dimethoxybenzyl chloride with morpholine under basic conditions to form an intermediate.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 4-nitrobenzaldehyde in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products
Oxidation: Formation of nitro-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted morpholine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new chemical entities.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, derivatives of morpholine compounds are explored for their therapeutic potential. This compound could be a precursor for the development of drugs targeting specific diseases.
Industry
In the industrial sector, this compound may be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to a biological response.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-aminophenyl)morpholine: Similar structure with an amine group instead of a nitro group.
(2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-methylphenyl)morpholine: Similar structure with a methyl group instead of a nitro group.
Uniqueness
The uniqueness of (2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, for example, may enhance its reactivity and potential biological activity compared to similar compounds.
Propriétés
Numéro CAS |
920798-93-2 |
|---|---|
Formule moléculaire |
C19H22N2O5 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
(2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine |
InChI |
InChI=1S/C19H22N2O5/c1-24-17-8-5-15(18(11-17)25-2)12-20-9-10-26-19(13-20)14-3-6-16(7-4-14)21(22)23/h3-8,11,19H,9-10,12-13H2,1-2H3/t19-/m1/s1 |
Clé InChI |
STLXXOTVLUWZTP-LJQANCHMSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)CN2CCO[C@H](C2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
SMILES canonique |
COC1=CC(=C(C=C1)CN2CCOC(C2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


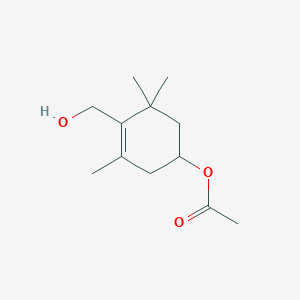
![1,3,4,5-Tetrafluoro-2-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14179415.png)
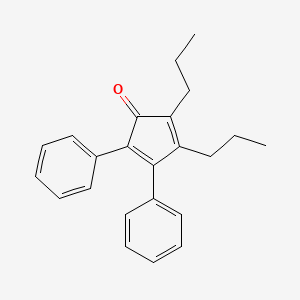
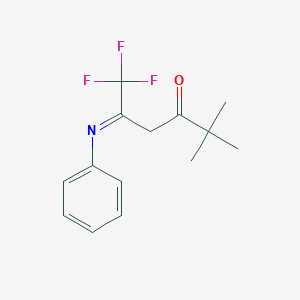
![(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-4-methylpentanoic acid](/img/structure/B14179439.png)
![Methyl 4-({[(4-fluorophenyl)methyl]amino}methyl)benzoate](/img/structure/B14179440.png)


![3-{[(1Z)-4-(4-hydroxyphenyl)phthalazin-1(2H)-ylidene]amino}phenol](/img/structure/B14179453.png)
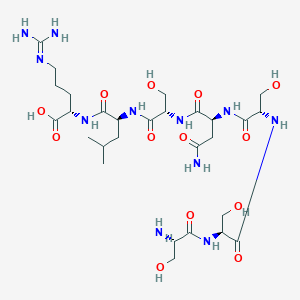
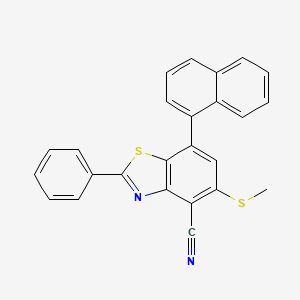
![1,5-Diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14179475.png)
